Cas no 1207175-54-9 (Ethyl 2-(3-aminooxetan-3-yl)acetate)

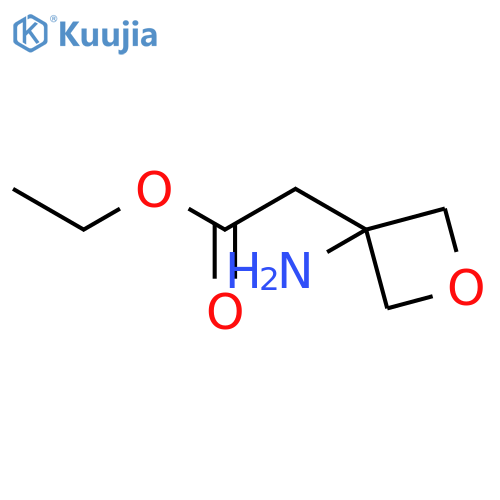

1207175-54-9 structure

商品名:Ethyl 2-(3-aminooxetan-3-yl)acetate

CAS番号:1207175-54-9

MF:C7H13NO3

メガワット:159.183022260666

MDL:MFCD14586408

CID:1040685

PubChem ID:55280628

Ethyl 2-(3-aminooxetan-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(3-aminooxetan-3-yl)acetate

- Ethyl 2-(3-aminooxetan-3-yl)acetate oxalate

- (3-amino-oxetan-3-yl)-acetic acid ethyl ester

- 3-amino-3-oxetaneacetic acid ethyl ester

- AK103689

- ANW-64574

- CTK8C0372

- ethyl (3-aminooxetan-3-yl)acetate

- KB-252119

- Ethyl2-(3-aminooxetan-3-yl)acetate

- 3-Oxetaneacetic acid, 3-amino-, ethyl ester

- IOZAQTKXFQIWIH-UHFFFAOYSA-N

- ST24046788

- 1207175-54-9

- CS-0049539

- AS-38370

- DA-34546

- EN300-306866

- SCHEMBL13467945

- AKOS006336490

- DTXSID40717347

- MFCD14586408

-

- MDL: MFCD14586408

- インチ: 1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3

- InChIKey: IOZAQTKXFQIWIH-UHFFFAOYSA-N

- ほほえんだ: O1C([H])([H])C(C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])(C1([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 159.08954328g/mol

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6

- 疎水性パラメータ計算基準値(XlogP): -0.5

Ethyl 2-(3-aminooxetan-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120179-1g |

Ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 97% | 1g |

¥2376.00 | 2024-08-09 | |

| Chemenu | CM106020-1g |

ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate |

1207175-54-9 | 95%+ | 1g |

$475 | 2023-03-07 | |

| TRC | E938075-10mg |

Ethyl 2-(3-Aminooxetan-3-yl)acetate |

1207175-54-9 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-306866-0.25g |

ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 95.0% | 0.25g |

$222.0 | 2025-03-19 | |

| Enamine | EN300-306866-0.5g |

ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 95.0% | 0.5g |

$231.0 | 2025-03-19 | |

| abcr | AB260965-250 mg |

Ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 250 mg |

€278.50 | 2023-07-20 | ||

| Enamine | EN300-306866-5.0g |

ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 95.0% | 5.0g |

$965.0 | 2025-03-19 | |

| Apollo Scientific | OR312023-1g |

Ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 95% | 1g |

£475.00 | 2024-05-23 | |

| eNovation Chemicals LLC | Y0988293-5g |

Ethyl 2-(3-aminooxetan-3-yl)acetate |

1207175-54-9 | 95% | 5g |

$1000 | 2024-08-02 | |

| Chemenu | CM106020-1g |

ethyl 2-(3-aminooxetan-3-yl)acetate hemioxalate |

1207175-54-9 | 95+% | 1g |

$330 | 2021-08-06 |

Ethyl 2-(3-aminooxetan-3-yl)acetate 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1207175-54-9 (Ethyl 2-(3-aminooxetan-3-yl)acetate) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1207175-54-9)Ethyl 2-(3-aminooxetan-3-yl)acetate

清らかである:99%

はかる:1g

価格 ($):247.0